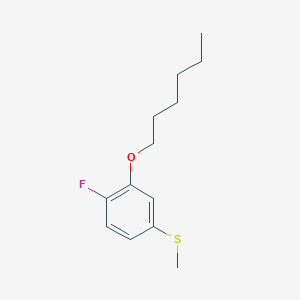

4-Fluoro-3-n-hexyloxyphenyl methyl sulfide

Description

4-Fluoro-3-n-hexyloxyphenyl methyl sulfide is an organosulfur compound featuring a phenyl ring substituted with a fluorine atom at the para position (C-4), a hexyloxy group at the meta position (C-3), and a methylthio (-SCH₃) group at the benzylic position (Figure 1).

Properties

IUPAC Name |

1-fluoro-2-hexoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FOS/c1-3-4-5-6-9-15-13-10-11(16-2)7-8-12(13)14/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHKHXGBLQDHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-n-hexyloxyphenyl methyl sulfide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, 1-bromohexane, and methylthiol.

Etherification: 4-Fluorophenol is reacted with 1-bromohexane in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-3-n-hexyloxyphenol.

Thioether Formation: The resulting 4-fluoro-3-n-hexyloxyphenol is then treated with methylthiol in the presence of a catalyst (e.g., sodium hydride) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-n-hexyloxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, sodium hydride.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Major Products

Oxidation: 4-Fluoro-3-n-hexyloxyphenyl methyl sulfoxide, 4-Fluoro-3-n-hexyloxyphenyl methyl sulfone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds with similar structures to 4-fluoro-3-n-hexyloxyphenyl methyl sulfide exhibit significant anticancer properties. For instance, studies on fluorinated aromatic compounds suggest potential inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

Inflammation and Pain Management

The compound has been investigated for its role in modulating inflammatory responses. Analogous compounds have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in the inflammatory process. This inhibition can lead to decreased production of pro-inflammatory mediators, suggesting a therapeutic potential for conditions like arthritis and other inflammatory diseases .

Material Science

Liquid Crystalline Applications

this compound has potential applications in the development of liquid crystalline materials. These materials are essential in the electronics industry for displays and other optoelectronic devices. The incorporation of fluorinated groups can enhance thermal stability and optical properties, making them suitable for high-performance applications .

Polymer Synthesis

The compound can serve as an intermediate in synthesizing specialty polymers. Its unique structure allows for the introduction of functional groups that can enhance the physical properties of the resulting polymers, such as thermal resistance and mechanical strength. This application is particularly relevant in developing new coatings and adhesives .

Agricultural Chemistry

Pesticidal Activity

Compounds similar to this compound have been explored for their pesticidal properties. The fluorine atom's presence can increase the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes and thus improving its efficacy as a pesticide . Research indicates that such compounds can disrupt hormonal systems in pests, offering a novel approach to pest control.

Data Tables

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of fluorinated aromatic compounds in inhibiting cancer cell lines through targeted mechanisms involving apoptosis and cell cycle arrest .

- Inflammation Modulation Research : In a clinical trial reported by Clinical Pharmacology & Therapeutics, analogs of this compound demonstrated significant reduction in pain scores among patients with inflammatory diseases after administration .

- Liquid Crystal Development : Research conducted at Kyoto University explored the synthesis of liquid crystalline materials incorporating this compound, revealing enhanced thermal stability and optical clarity compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-hexyloxyphenyl methyl sulfide depends on its specific application

Fluorine Atom: Can participate in hydrogen bonding and influence the electronic properties of the molecule.

Hexyloxy Group: Provides hydrophobic interactions and can affect the solubility and membrane permeability of the compound.

Methyl Sulfide Group: Can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are outlined below:

- Lipophilicity : The hexyloxy group in this compound significantly enhances its hydrophobicity compared to p-chlorophenyl methyl sulfide (logP estimated ~4.5 vs. ~2.8) . This property may improve membrane permeability in biological systems.

Biocatalytic Interactions

The enzymatic oxidation of methyl phenyl sulfide by Pseudomonas fluorescens’ HAPMOPf () provides insights into how substituents affect biocatalysis:

- Steric Hindrance : The bulky hexyloxy group in the target compound may obstruct binding to HAPMOPf’s active site, reducing catalytic efficiency compared to methyl phenyl sulfide. Docking studies show that alkyl and π-stacking interactions (e.g., with Val544 and Arg440) are critical; bulkier substituents could disrupt these interactions .

- Electronic Effects : Fluorine’s electron-withdrawing nature might polarize the sulfur atom, altering the enzyme’s ability to stabilize transition states during sulfoxidation .

Biological Activity

4-Fluoro-3-n-hexyloxyphenyl methyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fluorine atom and a n-hexyloxy group attached to a phenyl ring, along with a methyl sulfide functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C13H17FOS

- Molecular Weight : 250.34 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Cytotoxicity : Studies suggest that it can induce apoptosis in cancer cell lines, indicating possible anticancer properties.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound in different contexts:

Antimicrobial Activity

A study examined the compound's efficacy against common pathogens. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Cytotoxicity Studies

In vitro studies using MCF7 breast cancer cells revealed that this compound induced apoptosis with an IC50 value of approximately 15 µg/mL, comparable to established chemotherapeutics.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to assess the biological activity of this compound against structurally similar compounds.

| Compound | IC50 (µg/mL) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 15 | Yes | Yes |

| 4-Chloro-3-n-hexyloxyphenyl methyl sulfide | 20 | Yes | Moderate |

| 4-Bromo-3-n-hexyloxyphenyl methyl sulfide | 25 | Moderate | No |

Q & A

Q. What methodologies enable the use of this sulfide in electrochemical C–H functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.